Acetamide sulfate

Description

Properties

CAS No. |

115865-86-6 |

|---|---|

Molecular Formula |

C2H7NO5S |

Molecular Weight |

157.15 g/mol |

IUPAC Name |

acetamide;sulfuric acid |

InChI |

InChI=1S/C2H5NO.H2O4S/c1-2(3)4;1-5(2,3)4/h1H3,(H2,3,4);(H2,1,2,3,4) |

InChI Key |

KNWQCSNHLISUDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of Acetamide Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of acetamide sulfate. This compound, the salt formed from the reaction of acetamide and sulfuric acid, is a compound of interest in various chemical and pharmaceutical contexts. Due to a notable lack of experimentally determined data in publicly accessible literature, this guide combines computed data with established analytical methodologies for related compounds to offer a thorough profile. This document is intended to serve as a foundational resource for researchers and professionals, highlighting the theoretical characteristics and providing detailed, albeit generalized, protocols for its experimental investigation.

Chemical Identity

This compound is the product of an acid-base reaction between acetamide and sulfuric acid.

| Identifier | Value | Source |

| IUPAC Name | acetamide;sulfuric acid | [PubChem[1] |

| CAS Number | 115865-86-6 | [Guidechem[2], PubChem[1] |

| Molecular Formula | C₂H₇NO₅S | [Guidechem[2], PubChem[1] |

| Molecular Weight | 157.15 g/mol | [PubChem[1] |

| Canonical SMILES | CC(=O)N.OS(=O)(=O)O | [PubChem[1] |

| InChI | InChI=1S/C2H5NO.H2O4S/c1-2(3)4;1-5(2,3)4/h1H3,(H2,3,4);(H2,1,2,3,4) | [PubChem[1] |

Physicochemical Properties

Computed Properties

Currently, there is a lack of experimentally determined physicochemical data for this compound in peer-reviewed literature and chemical databases. The following table summarizes the computed properties available from the PubChem database.[1]

| Property | Value |

| Molecular Weight | 157.15 g/mol |

| Exact Mass | 157.00449350 Da |

| Topological Polar Surface Area | 126 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 0 |

| Complexity | 114 |

| Covalently-Bonded Unit Count | 2 |

Properties of Parent Compound: Acetamide

For reference, the experimentally determined properties of acetamide are provided below. These properties may offer some insight into the behavior of its salt form.

| Property | Value | Source |

| Melting Point | 79 to 81 °C | [Vedantu[3], Extramarks[4] |

| Boiling Point | 221.2 °C (decomposes) | [Vedantu[3], Extramarks[4] |

| Density | 1.159 g/cm³ | [Ataman Kimya[5] |

| Solubility in Water | 2000 g/L | [ChemicalBook[6] |

| pKa | 15.1 (25 °C, conjugate acid) |

Synthesis and Formation

This compound is formed through a standard acid-base reaction where the lone pair of electrons on the nitrogen atom of acetamide accepts a proton from sulfuric acid.[7]

General Experimental Protocol for Synthesis

This protocol describes a general procedure for the synthesis of this compound.

-

Dissolution: Dissolve a known molar equivalent of acetamide in a suitable solvent with minimal water content, such as anhydrous ethanol or isopropanol, under constant stirring.

-

Acid Addition: Slowly add one molar equivalent of concentrated sulfuric acid dropwise to the acetamide solution. The reaction is exothermic, and the temperature should be monitored and controlled, potentially using an ice bath.

-

Precipitation and Crystallization: The this compound salt is expected to precipitate out of the solution upon formation. The mixture may be cooled further to maximize precipitation.

-

Isolation: The precipitate can be isolated by vacuum filtration.

-

Washing: Wash the isolated solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Drying: Dry the final product under vacuum to remove residual solvent.

Analytical Characterization

Due to the absence of specific experimental data for this compound, the following are generalized protocols for its characterization based on standard methods for organic salts.[8]

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the protonation of the amide and the presence of the sulfate counter-ion.

-

Protocol:

-

Prepare a sample by dissolving this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected Observations: In the ¹H NMR spectrum, the chemical shifts of the protons on the amide nitrogen are expected to be significantly downfield compared to neutral acetamide, indicating protonation. The methyl protons would also likely show a downfield shift. The ¹³C NMR spectrum would show corresponding shifts in the carbonyl and methyl carbons.

-

4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify characteristic vibrational frequencies of the functional groups.

-

Protocol:

-

Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Expected Observations: The spectrum would likely show a broad absorption in the N-H stretching region (around 3200-3400 cm⁻¹) characteristic of the ammonium salt. The C=O stretching frequency (typically around 1650 cm⁻¹ in amides) may be shifted. Strong absorptions corresponding to the S-O bonds of the sulfate or bisulfate anion would be expected in the 1200-1000 cm⁻¹ region.

-

4.1.3. Mass Spectrometry (MS)

-

Objective: To determine the mass-to-charge ratio of the constituent ions.

-

Protocol:

-

Dissolve the sample in a suitable solvent (e.g., methanol/water).

-

Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Expected Observations: In positive ion mode, a peak corresponding to the protonated acetamide [CH₃CONH₃]⁺ (m/z ≈ 60.05) would be expected. In negative ion mode, a peak for the bisulfate anion [HSO₄]⁻ (m/z ≈ 97.0) should be observed.

-

Thermal Analysis

4.2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile.

-

Protocol:

-

Place a small, accurately weighed sample into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

Expected Observations: The TGA thermogram would indicate the temperature at which the salt begins to decompose. The decomposition may occur in multiple steps, potentially involving the loss of ammonia and sulfur oxides.

-

4.2.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and other thermal transitions.

-

Protocol:

-

Seal a small amount of the sample in a DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) and measure the heat flow.

-

Expected Observations: The DSC thermogram should show an endothermic peak corresponding to the melting point of this compound. Other thermal events, such as decomposition, may also be visible.

-

Solubility Profile (Qualitative)

Given that acetamide is highly soluble in water and other polar solvents, and that sulfate salts are generally water-soluble, it is expected that this compound will be readily soluble in water.[9][10] Its solubility in less polar organic solvents is likely to be lower than that of neutral acetamide due to its ionic nature. Acetamide itself is soluble in HCl, which suggests the protonated form is soluble in aqueous acidic environments.[11]

Reactivity and Stability

This compound is expected to be a stable salt under anhydrous conditions. In the presence of water, particularly with heating or under basic conditions, it is likely to undergo hydrolysis to form acetic acid and ammonium sulfate.[12]

Conclusion

This compound is a readily formed salt with a defined chemical identity. However, a significant gap exists in the scientific literature regarding its experimentally determined chemical and physical properties. The computed data provides a theoretical starting point, and the generalized analytical protocols outlined in this guide offer a roadmap for the comprehensive experimental characterization of this compound. Further research is necessary to establish a complete and verified profile of this compound for its potential applications in research and development.. Further research is necessary to establish a complete and verified profile of this compound for its potential applications in research and development.

References

- 1. This compound | C2H7NO5S | CID 186590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts [vedantu.com]

- 4. extramarks.com [extramarks.com]

- 5. ACETAMIDE - Ataman Kimya [atamanchemicals.com]

- 6. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Multi-spectroscopic characterization of organic salt components in medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. collegedunia.com [collegedunia.com]

- 12. chemcess.com [chemcess.com]

An In-depth Technical Guide to the Molecular Nature of Acetamide Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the molecular characteristics of "acetamide sulfate." Our investigation reveals that this compound is not a distinctly isolable, crystalline compound with a defined molecular structure in the solid state. Instead, it represents the protonation of acetamide by sulfuric acid in solution. This guide will elucidate the nature of this chemical interaction, present available physicochemical data, detail a relevant experimental protocol for the synthesis of the parent compound, acetamide, and provide a visual representation of the protonation mechanism.

The Molecular Identity of this compound

Contrary to what the name might imply, "this compound" does not exist as a stable, readily characterizable salt with a defined crystal lattice under standard conditions. Extensive searches of chemical databases and scientific literature have not yielded any crystallographic data or specific experimental protocols for the synthesis and isolation of a discrete this compound salt.

The interaction between acetamide (CH₃CONH₂) and sulfuric acid (H₂SO₄) is an acid-base reaction in which the strong acid, sulfuric acid, protonates the acetamide molecule.[1][2] This results in the formation of a protonated acetamide cation and a bisulfate anion in solution. The IUPAC name for this mixture is acetamide;sulfuric acid.

Physicochemical Properties

Due to the nature of this compound as a mixture, experimental data such as melting point, boiling point, and specific bond lengths or angles for a solid material are not available. However, computed properties for the 1:1 mixture of acetamide and sulfuric acid are available and summarized in the table below.

| Property | Value |

| Molecular Formula | C₂H₇NO₅S |

| Molecular Weight | 157.14 g/mol |

| IUPAC Name | acetamide;sulfuric acid |

| CAS Number | 115865-86-6 |

| Topological Polar Surface Area | 126 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Covalently-Bonded Unit Count | 2 |

Data sourced from computational models.

The Protonation of Acetamide: A Mechanistic View

The protonation of an amide can occur at either the oxygen or the nitrogen atom. In the case of acetamide in the presence of a strong acid like sulfuric acid, protonation predominantly occurs at the carbonyl oxygen. This is because the resulting cation is resonance-stabilized, delocalizing the positive charge between the oxygen and nitrogen atoms. O-protonation is generally more favorable than N-protonation.[3]

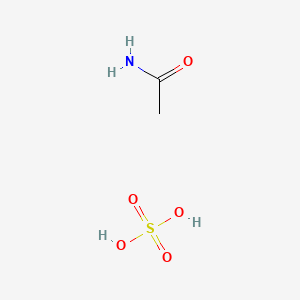

The logical relationship of this protonation event is depicted in the following diagram:

Caption: Protonation of Acetamide by Sulfuric Acid.

Experimental Protocol: Synthesis of Acetamide

As a dedicated protocol for "this compound" is not applicable, we provide a standard and reliable method for the synthesis of the parent compound, acetamide, via the dehydration of ammonium acetate.[4][5]

Materials and Equipment

-

Glacial Acetic Acid (CH₃COOH)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

5-liter round-bottom flask

-

Efficient fractionating column (90 cm)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Distillation apparatus

Procedure

-

Reaction Setup: In a 5-liter flask, place 3 kg (2.86 L) of glacial acetic acid. To this, add a quantity of ammonium carbonate equivalent to 400 g of ammonia.[4][5]

-

Initial Distillation: Assemble a fractional distillation apparatus with the flask, fractionating column, condenser, and receiver. Gently heat the mixture to a slow boil. The rate of distillation should not exceed 180 mL per hour. Continue this distillation for 8-10 hours, or until the temperature at the head of the column reaches 110°C. The distillate will be a mixture of water and acetic acid.[4]

-

Second Distillation: Change the receiving flask and gradually increase the heating. Continue the distillation at a similar rate until the temperature at the head of the column rises to 140°C. This distillate is primarily acetic acid and can be reserved for future use.[5]

-

Isolation of Acetamide: Transfer the remaining contents of the flask to a smaller flask suitable for fractional distillation. Collect the fraction boiling below 210°C separately. The subsequent fraction, distilling at 210-216°C, is nearly pure acetamide.[4]

-

Purification (Optional): The acetamide obtained is suitable for most applications. For a higher purity product, it can be recrystallized from a mixture of benzene and ethyl acetate.[4]

Signaling Pathways and Further Applications

Our comprehensive search did not identify any established signaling pathways or specific biological roles directly involving "this compound." The protonated form of acetamide may be relevant in understanding the behavior of amide-containing drugs or biomolecules in highly acidic environments, such as during certain drug formulation processes or in specific subcellular compartments. However, dedicated studies on this are lacking.

Conclusion

"this compound" is best understood not as a discrete, isolable compound, but as the product of the protonation of acetamide in a sulfuric acid medium. While this limits the availability of traditional quantitative structural data, an understanding of the underlying acid-base chemistry provides valuable insight into the molecular nature of this system. The provided experimental protocol for the synthesis of acetamide offers a practical method for obtaining the parent compound for further research. Future studies could focus on the spectroscopic characterization of protonated acetamide in various acidic media to further elucidate its properties and potential reactivity.

References

In-Depth Technical Guide: The Reaction of Acetamide with Sulfuric Acid and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed hydrolysis of amides is a fundamental reaction in organic chemistry with significant implications in various fields, including drug development and industrial synthesis. Acetamide, as the simplest primary amide, serves as a crucial model compound for understanding the stability and degradation pathways of more complex molecules containing amide functionalities, such as peptides, proteins, and various pharmaceuticals. This technical guide provides a comprehensive overview of the reaction between acetamide and sulfuric acid in an aqueous environment, focusing on the reaction kinetics, mechanisms, and experimental protocols for its study.

Reaction Mechanism and Signaling Pathways

The hydrolysis of acetamide in the presence of an acid catalyst, such as sulfuric acid, proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the acetamide molecule by the acid, which increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a series of proton transfers and rearrangements, ultimately resulting in the cleavage of the carbon-nitrogen bond to yield acetic acid and an ammonium ion.[1]

The reaction mechanism can vary depending on the concentration of the sulfuric acid. In dilute acid solutions, the reaction typically follows an A-2 (acid-catalyzed, bimolecular) pathway, where a water molecule is involved in the rate-determining step. However, in concentrated sulfuric acid, the mechanism can shift towards an A-1 (acid-catalyzed, unimolecular) pathway, which may involve sulfonation of the acetamide followed by hydrolysis.[2]

Figure 1: Generalized signaling pathways for the acid-catalyzed hydrolysis of acetamide.

Quantitative Data Presentation

The rate of acetamide hydrolysis is influenced by factors such as temperature and the concentration of the acid catalyst. The following tables summarize available quantitative data for this reaction.

Table 1: Concentration of Acetamide over Time during Hydrolysis in Acid Solution at 50°C [1]

| Time (sec) | Acetamide Concentration (M) |

| 822 | 0.487 |

| 3470 | 0.375 |

| 4810 | 0.318 |

| 5560 | 0.283 |

| 6910 | 0.253 |

| 8920 | 0.194 |

| 9560 | 0.187 |

| 11020 | 0.151 |

Table 2: Second-Order Rate Constants for the Acid Hydrolysis of Acetamide in Water-Ethylene Glycol Mixtures with HCl as a Catalyst

| Ethylene Glycol (wt %) | Temperature (°C) | k (L·mol⁻¹·s⁻¹) x 10⁵ |

| 5 | 25 | 2.50 |

| 5 | 35 | 7.41 |

| 5 | 45 | 20.4 |

| 5 | 55 | 51.3 |

| 5 | 65 | 123 |

| 20 | 25 | 2.04 |

| 20 | 35 | 6.17 |

| 20 | 45 | 17.4 |

| 20 | 55 | 44.7 |

| 20 | 65 | 108 |

| 50 | 25 | 1.15 |

| 50 | 35 | 3.63 |

| 50 | 45 | 10.5 |

| 50 | 55 | 27.5 |

| 50 | 65 | 69.2 |

| 80 | 25 | 0.380 |

| 80 | 35 | 1.32 |

| 80 | 45 | 4.07 |

| 80 | 55 | 11.2 |

| 80 | 65 | 29.5 |

Note: While the data in Table 2 was obtained using HCl, it provides a valuable reference for the general trend of the reaction kinetics with changes in temperature and solvent composition. The principles of acid catalysis remain the same.

Experimental Protocols

This section provides a detailed methodology for studying the kinetics of acetamide hydrolysis through titration.

Materials and Reagents

-

Acetamide (CH₃CONH₂)

-

Sulfuric acid (H₂SO₄), standardized solution (e.g., 1 M)

-

Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

-

Phenolphthalein indicator solution

-

Deionized water

-

Ice

-

Thermostatic water bath

-

Burettes, pipettes, conical flasks, and other standard laboratory glassware

-

Stopwatch

Experimental Workflow

Figure 2: Workflow for the kinetic study of acetamide hydrolysis.

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of acetamide of a known concentration (e.g., 1 M) in deionized water.

-

Prepare a standardized solution of sulfuric acid (e.g., 1 M).

-

Prepare and standardize a solution of sodium hydroxide (e.g., 0.1 M).

-

-

Reaction Setup:

-

Place a known volume of the standardized sulfuric acid solution into a conical flask.

-

Place a separate flask containing the acetamide solution in a thermostatic water bath set to the desired reaction temperature (e.g., 50°C) to allow the solutions to reach thermal equilibrium.

-

-

Initiation of Reaction and Sampling:

-

Once the solutions have reached the desired temperature, add a known volume of the acetamide solution to the sulfuric acid solution, start the stopwatch immediately, and mix thoroughly. This is time t=0.

-

At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot, e.g., 5 mL) of the reaction mixture using a pipette.

-

Immediately transfer the aliquot into a conical flask containing a known volume of ice-cold deionized water to quench the reaction.

-

-

Titration:

-

Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.

-

Titrate the solution with the standardized sodium hydroxide solution until the first appearance of a faint, persistent pink color.

-

Record the volume of NaOH solution used.

-

-

Determination of Reaction Completion (V∞):

-

To determine the concentration of acetic acid at the completion of the reaction, heat a separate sample of the initial reaction mixture in a sealed container in the water bath for a prolonged period (e.g., 2-3 hours) to ensure complete hydrolysis.

-

After cooling, withdraw an aliquot of the same volume as before and titrate it with the standardized NaOH solution. This gives the final titer value (V∞).

-

Data Analysis

-

The concentration of acetic acid produced at each time point is proportional to the volume of NaOH used in the titration (Vt).

-

The initial concentration of acetamide is proportional to (V∞ - V₀), where V₀ is the titer at t=0 (which accounts for the initial acid catalyst).

-

The concentration of unreacted acetamide at time 't' is proportional to (V∞ - Vt).

-

For a first-order reaction, the rate constant (k) can be determined from the integrated rate law: ln([A]₀/[A]t) = kt which can be expressed in terms of the titration volumes as: ln((V∞ - V₀)/(V∞ - Vt)) = kt

-

A plot of ln(V∞ - Vt) versus time (t) should yield a straight line with a slope of -k.

Conclusion

This technical guide has provided a detailed overview of the reaction between acetamide and sulfuric acid in an aqueous medium. The understanding of the reaction mechanism, kinetics, and the provided experimental protocol serves as a valuable resource for researchers and professionals in drug development and related scientific fields. The ability to predict and control the hydrolysis of amide bonds is critical for ensuring the stability and efficacy of a wide range of chemical entities. Further research can build upon this foundation to explore the hydrolysis of more complex amides under various conditions, contributing to the advancement of pharmaceutical sciences and organic synthesis.

References

Solubility of Acetamide Sulfate in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of acetamide sulfate in organic solvents. Initial research indicates that while this compound is a recognized chemical entity, formed through the reaction of acetamide with sulfuric acid, there is a notable absence of published quantitative data regarding its solubility in common organic solvents.

In light of this data gap, this guide provides a comprehensive overview of the solubility of the parent compound, acetamide . The provided data and methodologies for acetamide can serve as a valuable baseline and procedural reference for researchers intending to determine the solubility of this compound experimentally.

Quantitative Solubility of Acetamide in Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for acetamide in various organic solvents. This data has been compiled from various chemical reference sources.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Ethanol | C₂H₅OH | 50 g/100 mL[1] | 25 | Also cited as 1 g in 2 mL[2][3] |

| Pyridine | C₅H₅N | 16.6 g/100 mL[1] | 25 | Also cited as 1 g in 6 mL[2][3] |

| Chloroform | CHCl₃ | Soluble[1][3][4][5][6][7] | Not Specified | - |

| Glycerol | C₃H₈O₃ | Soluble[1][3][4][5][6][7] | Not Specified | - |

| Benzene (hot) | C₆H₆ | Soluble[2][4][5][6][7][8] | Not Specified | Solubility is noted specifically in hot benzene. |

| Diethyl Ether | (C₂H₅)₂O | Slightly Soluble[1][2][4][5][6][7] | Not Specified | - |

| Toluene | C₇H₈ | Slightly Soluble[1] | Not Specified | - |

| Methanol | CH₃OH | Soluble[1] | Not Specified | - |

| Isopropanol | C₃H₈O | Soluble[1] | Not Specified | - |

Experimental Protocols for Solubility Determination

While specific protocols for this compound are unavailable, standard methodologies for determining the solubility of organic compounds, such as those outlined in OECD Guideline 105, are directly applicable.[9][10][11][12][13] The two primary methods recommended are the Flask Method and the Column Elution Method.

Flask Method (for solubilities > 10⁻² g/L)

This method, also known as the "shake-flask" method, is the most common technique for determining the solubility of a substance.

Detailed Methodology:

-

Preparation: Add an excess amount of the test substance (e.g., this compound) to a flask containing a known volume of the chosen organic solvent. The excess solid should be visible to ensure saturation.

-

Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period to allow the system to reach equilibrium. A preliminary test can determine the time required to reach saturation (e.g., agitating for 24, 48, and 72 hours and comparing the measured concentrations).[9]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. This step is crucial to avoid contamination of the liquid phase. Centrifugation at the same temperature can be used to facilitate separation.

-

Sampling and Analysis: Carefully extract a sample from the clear, supernatant liquid phase.

-

Concentration Determination: Analyze the concentration of the solute in the sample using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.

-

Chromatography (HPLC, GC): Use a calibrated chromatography system to determine the concentration of the compound in the solution. This is often the preferred method for its accuracy and sensitivity.

-

Spectroscopy (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

-

Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Column Elution Method (for solubilities < 10⁻² g/L)

This method is suitable for substances with low solubility.

Detailed Methodology:

-

Column Preparation: A column is packed with an inert support material (e.g., glass wool, glass beads) which is then coated with an excess of the test substance.

-

Elution: The chosen organic solvent is passed through the column at a slow, constant flow rate.

-

Saturation: As the solvent flows through the column, it becomes saturated with the test substance.

-

Sample Collection: The eluate is collected in fractions.

-

Analysis: The concentration of the solute in each fraction is determined using a highly sensitive analytical method (e.g., HPLC, LC-MS).

-

Equilibrium Confirmation: The solubility is determined once the concentration of the collected fractions becomes constant.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound in an organic solvent, based on the Flask Method.

Caption: Workflow for determining solubility via the Flask Method.

References

- 1. Acetamide - Sciencemadness Wiki [sciencemadness.org]

- 2. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide = 99.0 GC 60-35-5 [sigmaaldrich.com]

- 4. ACETAMIDE - Ataman Kimya [atamanchemicals.com]

- 5. sciencewithshobha.com [sciencewithshobha.com]

- 6. macsenlab.com [macsenlab.com]

- 7. byjus.com [byjus.com]

- 8. chembk.com [chembk.com]

- 9. books.google.cn [books.google.cn]

- 10. filab.fr [filab.fr]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

Acetamide Sulfate: A Technical Examination of Core Physical Characteristics

DISCLAIMER: Publicly available experimental data on the specific physical characteristics of acetamide sulfate as a distinct salt is limited. The following guide provides a detailed overview of the physical properties of its core component, acetamide, along with standardized experimental protocols that would be employed for the characterization of this compound.

Overview of this compound

This compound (C₂H₇NO₅S) is understood to be the salt formed from the reaction of acetamide and sulfuric acid. While specific experimental values for its physical properties are not readily found in scientific literature, its chemical identity is recognized. The properties of the parent compound, acetamide, are well-documented and provide a foundational understanding.

Physical Characteristics of Acetamide

The physical properties of acetamide (systematic name: ethanamide) have been extensively studied. Acetamide is an organic compound with the formula CH₃CONH₂ and is the simplest amide derived from acetic acid.[1] It presents as a colorless, hygroscopic solid.[1][2] The quantitative physical data for acetamide is summarized in Table 1.

| Physical Property | Value | Notes |

| Molecular Formula | C₂H₅NO | |

| Molar Mass | 59.07 g/mol | [2] |

| Appearance | Colorless, crystalline solid | [3][4] |

| Odor | Odorless when pure; often has a "mousy" odor due to impurities | [4] |

| Melting Point | 79 - 81 °C (174 - 178 °F) | [1][4] |

| Boiling Point | 221.2 °C (430 °F) | [4] |

| Density | 1.159 g/cm³ | [1][2] |

| Solubility in Water | 2000 g/L | [2] |

| Solubility in Ethanol | 500 g/L | [2] |

| Solubility in Pyridine | 166.67 g/L | [2] |

| Other Solubilities | Soluble in chloroform, glycerol, and hot benzene; slightly soluble in ether.[2][4] |

Experimental Protocols for Physical Characterization

To determine the physical characteristics of this compound, standard laboratory procedures for organic compounds would be utilized.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[5]

Methodology: Capillary Method

-

A small, finely powdered sample of the substance is packed into a capillary tube, sealed at one end.[6][7]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6][7]

-

The assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a calibrated digital melting point apparatus (e.g., Mel-Temp).[5]

-

The sample is heated slowly and uniformly, typically at a rate of 1-2°C per minute near the expected melting point.[6]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5][7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Methodology: Small-Scale Distillation / Thiele Tube

-

A small volume of the liquid is placed in a small test tube or fusion tube.[8][9]

-

A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[8]

-

The apparatus is attached to a thermometer and heated gently in a heating bath (e.g., Thiele tube or aluminum block).[8][9]

-

As the temperature rises, air will escape from the capillary tube.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube upon heating, and at which the liquid is drawn back into the capillary tube upon slight cooling.[8]

Solubility Determination

Solubility tests provide information about the polarity and the presence of certain functional groups in a molecule.[10]

Methodology: Qualitative Solubility Testing

-

Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[11]

-

Add a small volume of the solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[11]

-

Observe whether the solid dissolves completely. The compound is classified as soluble or insoluble.

-

This procedure is repeated with a range of solvents of varying polarities and pH to create a solubility profile. Common test solvents include water, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution, and 5% HCl solution.[11] For instance, solubility in 5% HCl suggests the presence of a basic functional group.[11]

Logical Relationship: Formation of this compound

The formation of this compound can be visualized as an acid-base reaction where acetamide acts as a weak base, and sulfuric acid is the strong acid. The lone pair of electrons on the nitrogen atom of acetamide can accept a proton from sulfuric acid.

References

- 1. Acetamide - Wikipedia [en.wikipedia.org]

- 2. ACETAMIDE - Ataman Kimya [atamanchemicals.com]

- 3. Acetamide: Structure, Properties and Uses [allen.in]

- 4. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts [vedantu.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on Acetamide Sulfate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamide sulfate, the salt formed from the reaction of acetamide and sulfuric acid, is a compound of interest due to the versatile nature of its parent molecule, acetamide. While the specific historical event of its discovery is not well-documented in scientific literature, its existence is a fundamental consequence of the acid-base chemistry between a weak base (acetamide) and a strong acid (sulfuric acid). This guide provides a comprehensive overview of this compound, including its chemical properties, inferred historical context based on related research, and relevant experimental considerations. The document is intended to serve as a technical resource for researchers and professionals in chemistry and drug development who may encounter or have an interest in this and similar compounds.

Introduction

Acetamide (CH₃CONH₂) is a simple amide derived from acetic acid and ammonia. It has found applications as a plasticizer, an industrial solvent, and more recently, in cryopreservation.[1][2] The interaction of amides with strong acids like sulfuric acid is a classic topic in organic chemistry. The protonation of the amide group by sulfuric acid leads to the formation of a salt, in this case, this compound.[3][4]

While a singular "discovery" of this compound is not prominently recorded, the study of sulfuric acid derivatives of amides dates back to at least the early 20th century. Patents from the 1930s describe the synthesis of various "sulphuric acid derivatives of amides" for use as wetting, cleansing, and dispersing agents, indicating an early industrial interest in this class of compounds.[5] It is plausible that this compound was synthesized and characterized during this period as part of broader investigations into amide chemistry, even if it was not the specific subject of a dedicated publication.

Chemical Properties and Characterization

This compound is the salt formed through the protonation of the carbonyl oxygen of acetamide by sulfuric acid. This acid-base reaction is a straightforward process.[3][4]

Molecular Formula: C₂H₇NO₅S[6]

CAS Number: 115865-86-6[6]

Chemical Structure:

The structure of this compound involves the protonated acetamide cation and the bisulfate anion.

Quantitative Data

| Property | Acetamide (CH₃CONH₂) Value | This compound (Computed) | Reference |

| Molar Mass | 59.07 g/mol | 157.15 g/mol | [7],[6] |

| Melting Point | 79-81 °C | Not available | [7] |

| Boiling Point | 221.2 °C (decomposes) | Not available | [7] |

| Solubility in Water | 2000 g/L | Likely high | [7] |

| pKa (of conjugate acid) | ~ -0.5 | Not applicable |

Experimental Protocols

While a specific historical protocol for the synthesis of this compound is not available, a general procedure can be inferred from the principles of acid-base chemistry and methods for preparing similar amide salts.

General Synthesis of this compound

This protocol is a generalized representation of how this compound would be formed.

Materials:

-

Acetamide (high purity)

-

Concentrated sulfuric acid (98%)

-

Anhydrous diethyl ether (or another suitable non-polar solvent)

Procedure:

-

Dissolve a known quantity of acetamide in a minimal amount of a suitable solvent in which acetamide is soluble but the salt is not (e.g., a polar aprotic solvent).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of concentrated sulfuric acid dropwise with constant stirring. The reaction is exothermic.

-

Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

If a precipitate forms, collect it by filtration.

-

Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum.

Logical Workflow for Synthesis and Isolation:

Signaling Pathways and Biological Activity

There is no direct evidence to suggest that this compound itself is involved in specific biological signaling pathways. However, acetamide and its derivatives have been studied for their biological activities. For instance, acetamide has been investigated as a cryoprotectant, a substance that protects biological tissue from freezing damage.[8][9] Its mechanism of action in this context is related to its ability to form hydrogen bonds and disrupt the formation of ice crystals.[10]

Hypothetical Role in Cryopreservation:

The addition of an acid like sulfuric acid would likely alter the cryoprotective properties of acetamide, though this is not a common practice. The protonated acetamide would have different hydrogen bonding capabilities.

Signaling Pathway Diagram (Hypothetical Interaction):

This diagram illustrates a hypothetical scenario where an acetamide derivative might interact with a cellular pathway. This is for illustrative purposes only, as no specific pathway for this compound is known.

References

- 1. What is Acetamide used for? [synapse.patsnap.com]

- 2. abdulsattarsons.net [abdulsattarsons.net]

- 3. quora.com [quora.com]

- 4. guidechem.com [guidechem.com]

- 5. US1932176A - Sulphuric acid derivatives of amides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetamide - Wikipedia [en.wikipedia.org]

- 8. Comparison of acetamide and dimethylsulfoxide as cryoprotectants of European brown hare (Lepus europaeus) spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sulfating Agents in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfation is a critical chemical transformation in both biological systems and synthetic organic chemistry. In drug development, the introduction of a sulfate group can modulate the pharmacological properties of a molecule, enhancing its solubility, altering its metabolic profile, and influencing its biological activity. While a variety of sulfating agents are available, the selection of the appropriate reagent and protocol is paramount for successful synthesis.

This document provides detailed application notes and protocols for the use of common sulfating agents. It also addresses the role of acetamide in sulfation reactions, clarifying its function as a catalyst rather than a primary sulfating agent.

The Role of Acetamide in Sulfation Reactions

While "acetamide sulfate" itself is not typically employed as a primary sulfating agent, acetamide can be utilized as a catalyst to improve the efficiency of sulfation reactions with other reagents, such as sulfamic acid.[1] This is particularly beneficial for the sulfation of challenging substrates like long-chain secondary alcohols and esters of glycerol.[1] The presence of acetamide can help to improve reaction outcomes, though the precise mechanism is not extensively detailed in the provided literature.

Application Notes and Protocols for Common Sulfating Agents

Due to the limited information on this compound as a direct sulfating agent, this section focuses on well-established and widely used sulfating reagents.

Sulfur Trioxide Pyridine Complex (SO₃•py)

The sulfur trioxide pyridine complex is a versatile and relatively mild sulfating agent, widely used for the sulfation of alcohols, phenols, and amines.[2][3] It is a stable, colorless solid that is soluble in many polar organic solvents.[2]

Applications:

-

Synthesis of sulfate esters from primary and secondary alcohols.[2][4]

-

Sulfamation of amines.[2]

-

Sulfonylation of sensitive heterocyclic compounds like furans.[2][3]

-

Used in the Parikh-Doering oxidation of alcohols to aldehydes and ketones.[2]

Experimental Protocol: Sulfation of a Primary Alcohol

Materials:

-

Primary alcohol (substrate)

-

Sulfur trioxide pyridine complex (SO₃•py)

-

Anhydrous Pyridine or Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve the primary alcohol (1 equivalent) in anhydrous pyridine or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve sulfur trioxide pyridine complex (1.1-1.5 equivalents) in anhydrous pyridine or DMF.

-

Add the SO₃•py solution dropwise to the alcohol solution with vigorous stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water or a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary:

| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | SO₃•py (1.5 eq) | Pyridine | 0 to RT | 4 | 85-95 |

| Phenol | SO₃•py (1.2 eq) | DMF | RT | 12 | 70-90 |

| Secondary Alcohol | SO₃•py (2.0 eq) | Pyridine | 0 to RT | 24 | 60-80 |

Sulfur Trioxide Dimethylformamide Complex (SO₃•DMF)

The sulfur trioxide dimethylformamide complex is another effective sulfating agent, often used for substrates that may be sensitive to pyridine. It is typically prepared in situ or used as a commercially available solution.

Applications:

-

Sulfation of primary and secondary alcohols, including those in carbohydrates.[5]

-

Synthesis of sulfated metabolites for drug metabolism studies.[5]

Experimental Protocol: Sulfation of a Phenol

Materials:

-

Phenolic substrate

-

Sulfur trioxide dimethylformamide complex (SO₃•DMF)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine or Pyridine (as a base)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the phenolic substrate (1 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of sulfur trioxide dimethylformamide complex (1.2-1.5 equivalents) in DMF dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by an appropriate method such as column chromatography.

Quantitative Data Summary:

| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | SO₃•DMF (1.5 eq) | DMF | 0 to RT | 6 | 80-92 |

| N-hydroxylamine | SO₃•DMF (1.1 eq) | DMF | 40 | 1 | 75-88[5] |

Chlorosulfonic Acid (ClSO₃H)

Chlorosulfonic acid is a powerful and highly reactive sulfating agent. Due to its corrosive nature and reactivity with water, it must be handled with extreme care in a well-ventilated fume hood. It is often used with a base like pyridine or triethylamine to neutralize the HCl byproduct.[6]

Applications:

-

Sulfation of alcohols and phenols, particularly when other agents are not effective.[6]

-

Large-scale industrial sulfation processes.

Experimental Protocol: Sulfation of a Secondary Alcohol

Materials:

-

Secondary alcohol

-

Chlorosulfonic acid

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Anhydrous Pyridine or Triethylamine

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the secondary alcohol (1 equivalent) and anhydrous pyridine or triethylamine (1.2 equivalents) in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel. Caution: The reaction is exothermic and generates HCl gas.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-6 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data Summary:

| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Secondary Alcohol | ClSO₃H (1.1 eq) | DCM/Pyridine | 0 to RT | 4 | 70-85 |

| Phenol | ClSO₃H (1.0 eq) | DCM | RT | 2 | 65-80[6] |

Visualizations

Caption: General workflow for a chemical sulfation reaction.

Caption: Role of sulfation in xenobiotic metabolism.

References

- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 3. lifechempharma.com [lifechempharma.com]

- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 5. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Acetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide (ethanamide) is a versatile and fundamental building block in organic synthesis. As the simplest amide derived from acetic acid, it serves as a readily available source of the acetamido group and as a precursor for various nitrogen-containing compounds. Its utility spans from being a polar solvent to a key reactant in the formation of C-N bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials. While direct applications of acetamide sulfate are not extensively documented in the literature, its nature as a salt of acetamide and sulfuric acid suggests its potential use as a solid, acidic source of acetamide or as a catalyst in acid-mediated reactions. This document provides detailed application notes and experimental protocols for the use of acetamide in several key organic transformations.

Key Applications of Acetamide in Organic Synthesis

Acetamide is a valuable reagent in a variety of synthetic transformations, including:

-

N-Acetylation Reactions: As a straightforward and economical acetylating agent for amines.

-

Synthesis of Heterocyclic Compounds: As a precursor for the formation of various nitrogen-containing ring systems.

-

Precursor for Drug Synthesis: Utilized in the synthesis of bioactive molecules, including melatonin and derivatives of COX-II inhibitors.

-

Hofmann Rearrangement: As a substrate for the synthesis of methylamine.

Application Note 1: Acetamide in N-Arylation Reactions

The introduction of an acetamido group onto an aromatic ring is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals. Acetamide can be used as the nitrogen source in copper- or palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination. These reactions provide a powerful method for the formation of N-arylacetamides.

Quantitative Data for N-Arylation of Iodoferrocenes with Acetamide[1][2]

| Entry | Iodoferrocene Substrate | Product | Yield (%) |

| 1 | Iodoferrocene | N-Ferrocenylacetamide | 75 |

| 2 | 1'-Bromo-1-iodoferrocene | N-(1'-Bromoferrocenyl)acetamide | 68 |

| 3 | 1'-Acetyl-1-iodoferrocene | N-(1'-Acetylferrocenyl)acetamide | 55 |

Experimental Protocol: Copper-Catalyzed N-Arylation of Iodoferrocene with Acetamide[1][2]

This protocol describes the synthesis of N-ferrocenylacetamide from iodoferrocene and acetamide.

Materials:

-

Iodoferrocene

-

Acetamide

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Tripotassium phosphate (K₃PO₄)

-

Dioxane (anhydrous)

-

Argon (or other inert gas)

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add iodoferrocene (1.0 mmol), acetamide (1.2 mmol), copper(I) iodide (0.1 mmol), and tripotassium phosphate (2.0 mmol).

-

Add anhydrous dioxane (5 mL) to the tube, followed by N,N'-dimethylethylenediamine (0.2 mmol).

-

Seal the Schlenk tube and heat the reaction mixture at 90 °C for 14 hours with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-ferrocenylacetamide.

Caption: Biosynthetic pathway of melatonin from L-tryptophan.

Application Note 3: Acetamide in the Synthesis of COX-II Inhibitors

Acetamide derivatives are important structural motifs in many selective cyclooxygenase-II (COX-II) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The acetamide moiety is often introduced through the coupling of a carboxylic acid with an amine. While acetamide itself may not be the direct precursor in all cases, the synthesis of these inhibitors highlights the importance of the acetamide functional group in medicinal chemistry.

[1][2][3][4][5]#### General Synthetic Strategy for Acetamide-Containing COX-II Inhibitors

A common approach involves the reaction of a substituted phenylacetic acid with a heterocyclic amine in the presence of a coupling agent to form the desired acetamide derivative.

Experimental Protocol: General Procedure for the Synthesis of Heterocyclic Acetamide Derivatives

This protocol provides a general method for the synthesis of amide bonds found in many COX-II inhibitors.

Materials:

-

Substituted Phenylacetic Acid

-

Heterocyclic Amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the substituted phenylacetic acid (1.0 mmol) in anhydrous DCM or DMF (10 mL).

-

Add EDC·HCl (1.2 mmol) and stir the mixture at room temperature for 30 minutes.

-

Add the heterocyclic amine (1.0 mmol) followed by the dropwise addition of TEA or DIPEA (1.5 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Logical Relationship in COX-II Inhibitor Synthesis:

Caption: Key components in the synthesis of acetamide-based COX-II inhibitors.

Conclusion

Acetamide is a cornerstone reagent in organic synthesis, offering a versatile and cost-effective means for introducing the acetamido group and constructing more complex nitrogen-containing molecules. The protocols provided herein offer a starting point for researchers in the synthesis of N-arylated compounds, bioactive molecules like melatonin, and precursors for drug development. While the direct synthetic utility of this compound remains to be broadly explored and documented, its potential as a solid, acidic equivalent of acetamide warrants further investigation in acid-catalyzed transformations.

References

Application Notes and Protocols: Acetamide Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a proposed experimental protocol for the synthesis and characterization of acetamide sulfate, a salt formed from acetamide and sulfuric acid. While specific biological data for this compound is not extensively available in the current literature, we summarize the known biological activities and signaling pathways of various acetamide derivatives to provide a contextual framework for future research and drug development efforts.

Proposed Synthesis of this compound

This protocol outlines a proposed method for the synthesis of this compound via a direct acid-base reaction between acetamide and sulfuric acid.[1]

Materials and Equipment

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier |

| Acetamide (CH₃CONH₂) | Reagent | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄), 98% | ACS Reagent | Fisher Scientific |

| Diethyl Ether (anhydrous) | ACS Reagent | VWR |

| Deionized Water | - | In-house |

| Round-bottom flask (100 mL) | - | Pyrex |

| Magnetic stirrer and stir bar | - | IKA |

| Ice bath | - | - |

| Dropping funnel | - | Kimble |

| Büchner funnel and flask | - | - |

| Filter paper | - | Whatman |

| pH paper | - | - |

| Glassware (beakers, graduated cylinders) | - | - |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.91 g (0.1 mol) of acetamide in 30 mL of anhydrous diethyl ether.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Acid Addition: Slowly add a stoichiometric equivalent of concentrated sulfuric acid (98%, 5.4 mL, 0.1 mol) dropwise to the stirred acetamide solution using a dropping funnel over a period of 30 minutes. Caution: The reaction is exothermic; maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour. A white precipitate of this compound should form.

-

Isolation: Isolate the product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate with two portions of 15 mL of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid under vacuum to a constant weight.

-

Yield Calculation: Weigh the final product and calculate the percentage yield.

Synthesis Workflow Diagram

References

Application Notes and Protocols for Acetamide-Sulfonamide Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetamide and sulfonamide moieties are prevalent structural motifs in a wide array of clinically approved drugs and bioactive molecules.[1] The strategic combination of these two functional groups into a single molecular scaffold, forming acetamide-sulfonamide derivatives, has emerged as a promising strategy in medicinal chemistry for the development of novel therapeutic agents with diverse pharmacological activities.[1][2] These scaffolds have been explored for their potential as enzyme inhibitors, antioxidants, antimicrobial, and analgesic agents.[1][3][4][5] This document provides an overview of the applications of acetamide-sulfonamide derivatives in medicinal chemistry, along with detailed experimental protocols for their synthesis and evaluation.

Medicinal Chemistry Applications

The versatility of the acetamide-sulfonamide scaffold allows for the fine-tuning of physicochemical and pharmacological properties through systematic structural modifications. This has led to the discovery of potent molecules with a range of biological activities.

Enzyme Inhibition

A significant application of acetamide-sulfonamide derivatives is in the design of enzyme inhibitors. The sulfonamide group can mimic a tetrahedral transition state or interact with key active site residues, while the acetamide portion can be modified to achieve selectivity and improve pharmacokinetic properties.

-

Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Acetamide-sulfonamide conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen have been synthesized and shown to be potent urease inhibitors.[1][2] Some of these compounds exhibit competitive or mixed modes of inhibition.[1]

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a well-established zinc-binding group in carbonic anhydrase inhibitors. The incorporation of an acetamide group can lead to the development of potent and selective inhibitors for various carbonic anhydrase isoforms implicated in glaucoma, epilepsy, and cancer.

-

Covalent Inhibition: α-Sulfamate acetamides have been developed as tunable and low-reactivity electrophiles for targeted covalent inhibitors.[6] This chemistry allows for the site-specific labeling of proteins and the development of "turn-on" fluorescent probes.[6] For instance, an acrylamide-based covalent inhibitor for Bruton's tyrosine kinase (BTK), ibrutinib, was successfully modified with a sulfamate acetamide electrophile.[6]

Antioxidant Activity

Several studies have reported the synthesis of acetamide derivatives with significant antioxidant properties.[3][7][8] These compounds are capable of scavenging free radicals and reducing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and inflammation. The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and by measuring the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in cell-based models.[3][7]

Antimicrobial and Antifungal Activity

The sulfonamide group is a classic pharmacophore in antibacterial drugs. The conjugation with an acetamide moiety can lead to new antimicrobial agents with improved efficacy or a broader spectrum of activity.[5] For example, p-acetamide has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast C. glabrata.[5] Some acetamide-sulfonamide derivatives have also shown promising antifungal activity.[5]

Analgesic and Anti-inflammatory Activity

Acetamide derivatives have been investigated for their potential as analgesic and anti-inflammatory agents.[4][7] Their efficacy is often assessed in animal models using tests such as the hot-plate, tail-clip, and acetic acid-induced writhing tests.[4]

Quantitative Data

The biological activities of various acetamide-sulfonamide derivatives have been quantified to establish structure-activity relationships (SAR).

| Compound Class | Target/Assay | IC50 / Activity | Reference |

| Ibuprofen-sulfathiazole conjugate | Urease Inhibition | IC50: 9.95 ± 0.14 µM | [1] |

| Flurbiprofen-sulfadiazine conjugate | Urease Inhibition | IC50: 16.74 ± 0.23 µM | [1] |

| Flurbiprofen-sulfamethoxazole conjugate | Urease Inhibition | IC50: 13.39 ± 0.11 µM | [1] |

| Diclofenac-sulfanilamide conjugate | Urease Inhibition | IC50: 3.59 ± 0.07 µM | [9] |

| Diclofenac-sulfacetamide conjugate | Urease Inhibition | IC50: 5.49 ± 0.34 µM | [9] |

| Mefenamic acid-sulfanilamide conjugate | Urease Inhibition | IC50: 7.92 ± 0.27 µM | [9] |

| Mefenamic acid-sulfamethoxazole conjugate | Urease Inhibition | IC50: 8.35 ± 0.26 µM | [9] |

| Ibrutinib-based sulfamate acetamide (3c) | BTK autophosphorylation inhibition | IC50: 3.6 nM | [6] |

| Ibrutinib-based sulfamate acetamide (3b) | BTK autophosphorylation inhibition | IC50: 6 nM | [6] |

| p-Acetamide | DPPH radical scavenging | 99.95% scavenging | [5] |

| MPAEMA | DPPH radical scavenging | 99.68% scavenging | [5] |

Experimental Protocols

Protocol 1: General Synthesis of Acetamidosulfonamide Derivatives

This protocol describes a general method for the synthesis of N-substituted acetamidosulfonamide derivatives.[10]

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

Appropriate primary or secondary amine

-

Sodium carbonate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the desired amine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL).

-

Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred mixture of amine and sodium carbonate at room temperature.

-

Allow the reaction to stir at room temperature for the appropriate time (typically monitored by TLC until completion).

-

After the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure acetamidosulfonamide derivative.

-

Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[10]

Protocol 2: Synthesis of NSAID-Sulfonamide Conjugates via Amide Coupling

This protocol outlines the synthesis of acetamide-sulfonamide scaffolds by conjugating NSAIDs with sulfa drugs.[1]

Materials:

-

NSAID (e.g., ibuprofen, flurbiprofen)

-

Sulfa drug (e.g., sulfanilamide, sulfathiazole)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dry dichloromethane (DCM)

Procedure:

-

Dissolve the NSAID (1 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Add the sulfa drug (1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain the desired conjugate.

-

Confirm the structure of the synthesized compound using IR, 1H NMR, and 13C NMR spectroscopy.[1]

Visualizations

Caption: Synthetic workflow for acetamidosulfonamide derivatives.

References

- 1. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Acetamide-Catalyzed Sulfation of Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfation, the addition of a sulfate group (-SO₃H) to a molecule, is a critical transformation in both biological and synthetic chemistry. In drug development, sulfation can modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents, influencing their solubility, metabolism, and biological activity. While various reagents exist for the sulfation of alcohols, the use of sulfamic acid catalyzed by acetamide offers a valuable alternative, particularly for substrates that may be sensitive to more aggressive sulfating agents. This method is noted for its utility in the sulfation of long-chain secondary alcohols and esters of polyhydric alcohols.[1]

This document provides detailed application notes and protocols for the sulfation of alcohols using sulfamic acid with acetamide as a catalyst. It is intended to furnish researchers and professionals in drug development with the necessary information to effectively utilize this methodology.

Reaction Principle

The sulfation of an alcohol with sulfamic acid is an equilibrium process. Acetamide acts as a catalyst to accelerate the reaction, shifting the equilibrium towards the formation of the sulfated product. The reaction proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of sulfamic acid, leading to the formation of the corresponding alkyl sulfate and ammonia.

Proposed Catalytic Mechanism

While the precise mechanism of acetamide catalysis in this reaction is not definitively established in recent literature, a plausible pathway involves the in-situ formation of a more reactive sulfating intermediate. Acetamide, being an amide, can interact with sulfamic acid. This interaction may proceed through a proton transfer followed by the formation of a mixed anhydride or a related activated species. This activated intermediate is then more susceptible to nucleophilic attack by the alcohol.

Below is a diagram illustrating a proposed logical workflow for the acetamide-catalyzed sulfation of an alcohol.

References

Application Notes and Protocols: Acetamide-Sulfate Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide, the simplest amide derived from acetic acid, serves as a versatile reagent and an important building block in organic synthesis. Its reactions with sulfuric acid are fundamental transformations that can be controlled to yield distinct products based on the reaction conditions. This document provides detailed application notes and experimental protocols for two primary reactions of acetamide with sulfuric acid: acid-catalyzed hydrolysis to produce acetic acid and ammonium sulfate, and the acid-base reaction to form acetamide sulfate salt. Understanding and controlling these reaction conditions are crucial for various applications in research and development, including synthetic route optimization and mechanistic studies.

Reaction Overview

The reaction between acetamide and sulfuric acid can proceed via two main pathways:

-

Acid-Catalyzed Hydrolysis: In the presence of water and heat, sulfuric acid catalyzes the hydrolysis of acetamide to yield acetic acid and ammonium sulfate. This reaction is typically favored by using dilute sulfuric acid and elevated temperatures.

-

Acid-Base Reaction: Under anhydrous or highly concentrated conditions, acetamide acts as a base and reacts with the strong acid, sulfuric acid, to form a salt, this compound. This is a simple protonation reaction.

Controlling the concentration of sulfuric acid and the reaction temperature are the key factors in directing the outcome of the reaction.

Data Presentation

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Acetamide

The following table summarizes the effect of solvent composition on the rate constant of the acid-catalyzed hydrolysis of acetamide at various temperatures. This data is adapted from studies on the kinetics of amide hydrolysis.

| Temperature (°C) | Solvent System (Water:Ethylene Glycol, %w/w) | Rate Constant, k (L mol⁻¹ s⁻¹) |

| 25 | 100:0 | 1.05 x 10⁻⁴ |

| 25 | 80:20 | 0.85 x 10⁻⁴ |

| 25 | 60:40 | 0.68 x 10⁻⁴ |

| 45 | 100:0 | 6.45 x 10⁻⁴ |

| 45 | 80:20 | 5.20 x 10⁻⁴ |

| 45 | 60:40 | 4.15 x 10⁻⁴ |

| 65 | 100:0 | 3.10 x 10⁻³ |

| 65 | 80:20 | 2.50 x 10⁻³ |

| 65 | 60:40 | 2.00 x 10⁻³ |

Data is illustrative and based on trends observed in kinetic studies of amide hydrolysis.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Acetamide to Acetic Acid

This protocol describes a general laboratory procedure for the hydrolysis of acetamide using dilute sulfuric acid.

Materials:

-

Acetamide

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Sodium Hydroxide (for neutralization and workup)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of Dilute Sulfuric Acid: In a fume hood, slowly add 50 mL of concentrated sulfuric acid to 150 mL of deionized water in a flask, with cooling in an ice bath. This will produce a dilute sulfuric acid solution.

-

Reaction Setup: Place 20 g of acetamide into a 500 mL round-bottom flask.

-

Reaction Initiation: Carefully add the prepared dilute sulfuric acid to the flask containing acetamide.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by the evolution of ammonia, which can be tested with moist litmus paper (it will turn blue).

-

Product Isolation (Distillation): After the reflux period, allow the reaction mixture to cool to room temperature. Set up a simple distillation apparatus.

-

Distillation: Gently heat the mixture to distill the acetic acid. Collect the fraction boiling at approximately 118°C.

-

Purification: The collected acetic acid can be further purified by redistillation if necessary.

Expected Yield: The yield of acetic acid is typically in the range of 70-85%, depending on the reaction time and efficiency of the distillation.

Protocol 2: Synthesis of this compound

This protocol outlines the procedure for the formation of this compound salt through an acid-base reaction.

Materials:

-

Acetamide

-

Concentrated Sulfuric Acid (98%)

-

Anhydrous Diethyl Ether

-

Beaker

-

Stirring rod

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Dissolution of Acetamide: In a dry beaker, dissolve 10 g of acetamide in 50 mL of anhydrous diethyl ether.

-

Cooling: Place the beaker in an ice bath and stir the solution until the temperature is between 0-5°C.

-

Acid Addition: While stirring, slowly and dropwise add an equimolar amount of concentrated sulfuric acid. A white precipitate of this compound will form.

-

Reaction Completion: Continue stirring for an additional 15-20 minutes in the ice bath to ensure complete precipitation.

-

Isolation of Product: Isolate the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate with two small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the this compound in a desiccator over a suitable drying agent.

Note: this compound is hygroscopic and should be handled and stored in a dry environment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the acid-catalyzed hydrolysis of acetamide.

Caption: Acid-base reaction between acetamide and sulfuric acid.

Conclusion

The reaction of acetamide with sulfuric acid can be effectively controlled to produce either acetic acid and ammonium sulfate through hydrolysis or this compound via an acid-base reaction. The protocols and data provided herein offer a comprehensive guide for researchers to perform these reactions, understand the underlying principles, and apply them in their synthetic endeavors. Careful control of reaction parameters, particularly water content and temperature, is paramount to achieving the desired outcome with high efficiency and purity.